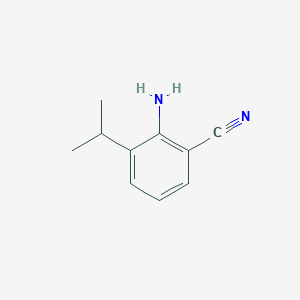
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two pentylthio groups attached to the 4 and 5 positions of the 1,3-dithiole-2-thione ring
作用机制
Target of Action
It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .
Mode of Action
The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .
Biochemical Pathways
The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dithiole-2-thione, 4,5-bis(pentylthio)- typically involves the reaction of 1,3-dithiole-2-thione with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Dithiole-2-thione+Pentylthiol→1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The pentylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.
相似化合物的比较
Similar Compounds
- 1,3-Dithiole-2-thione, 4,5-bis(methylthio)
- 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)
- 1,3-Dithiole-2-thione, 4,5-bis(propylthio)
Uniqueness
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is unique due to the presence of longer alkyl chains (pentyl groups) compared to its analogs This structural difference can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological systems
属性
IUPAC Name |
4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAACZRORIJWJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=S)S1)SCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
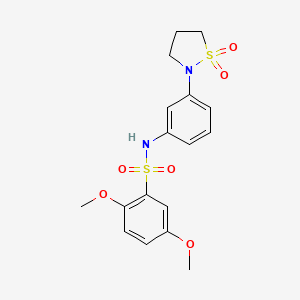

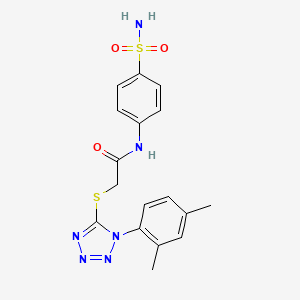
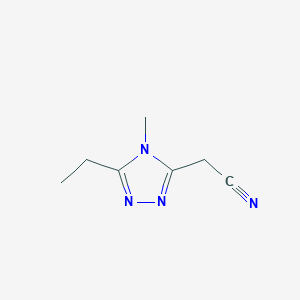

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2929284.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2929285.png)
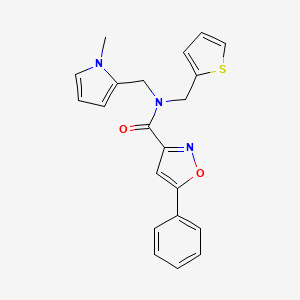


![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)
![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)
